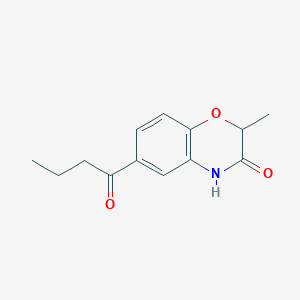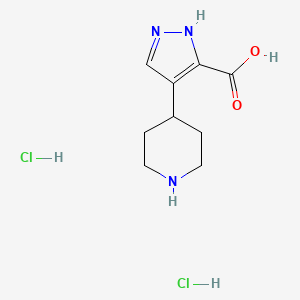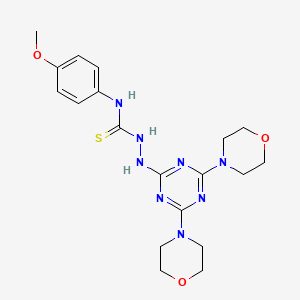
6-butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazinones are organic compounds containing a benzene fused to an oxazine ring . They are significant heterocyclic compounds used as building blocks for various natural and synthetic organic compounds .
Synthesis Analysis
A one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described in the literature . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .Chemical Reactions Analysis
While specific chemical reactions involving “6-butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” are not available, benzoxazinones are known to be used in the synthesis of various organic compounds .Scientific Research Applications
Synthesis and Derivative Formation
- The synthesis of various fused and spiro 1,4-benzoxazine derivatives has been explored, utilizing compounds like 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. These derivatives demonstrate diverse reactions leading to compounds with potential biological and chemical applications (Moustafa, 2005).
Chemical Reactions and Properties
- Investigations into the hydrolysis of products obtained from the reaction of diethyl acetylenedicarboxylate with amines, including compounds like 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine, have provided insights into their chemical behavior and potential tautomerism (Iwanami et al., 1964).
Biological Activities
- Research on 1,3-benzoxazine and aminomethyl compounds from eugenol, including 6-allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine, has shown these compounds to exhibit toxicity in brine shrimp lethality tests, indicating potential bioactivity (Rudyanto et al., 2014).
Innovative Synthesis Methods
- A study demonstrated an environmentally friendly, one-pot biocatalytic synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones using lemon juice as a solvent and catalyst, offering an innovative approach to synthesizing such compounds (Petronijević et al., 2017).
Stereochemistry and Selectivity
- Studies on the stereoselective acylation of racemic 3-methyl-3,4-dihydro-2H-1,4-benzoxazine have revealed insights into the selective reactions and potential for obtaining specific stereoisomers, which could be relevant in pharmaceutical applications (Vakarov et al., 2018).
Antimicrobial Potential
- Synthesis of benzoxazinyl pyrazolone arylidenes, including derivatives of 2H-1,4-benzoxazin-3(4H)-one, has shown these compounds to possess antimicrobial and antioxidant properties, suggesting their potential in medical and health-related fields (Sonia et al., 2013).
Polymerization and Material Science
- The study on the catalytic mechanism of benzoxazine to the polymerization of cyanate ester, involving compounds like 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine, has provided valuable insights into polymer science and the development of new materials (Li et al., 2014).
Mechanism of Action
Mode of Action
If we consider its similarity to benzoxazines, it might interact with its target, topoisomerase i, by inhibiting its activity . This inhibition could lead to the prevention of DNA replication and transcription, thereby inhibiting the growth of cancer cells.
Biochemical Pathways
Given its potential target, it might affect the dna replication and transcription pathways by inhibiting topoisomerase i . The downstream effects could include the inhibition of cell growth and division, particularly in cancer cells.
Result of Action
If it acts similarly to other benzoxazines, it might inhibit the growth of cancer cells by preventing dna replication and transcription .
Properties
IUPAC Name |
6-butanoyl-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11(15)9-5-6-12-10(7-9)14-13(16)8(2)17-12/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDAPUTUUYJADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)OC(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)
![2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide](/img/structure/B2463303.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide](/img/structure/B2463304.png)




![N-[(3-Bromophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2463312.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2463313.png)
![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2463314.png)
